molecular formula C18H24FNO2 B5661246 (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol

Cat. No. B5661246
M. Wt: 305.4 g/mol
InChI Key: PNQUKTNQGQTUKU-ACJLOTCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol is a novel compound that has gained significant attention in the scientific community due to its various potential applications. This compound is commonly known as "FLB 457" and belongs to the class of compounds known as dopamine D2 receptor antagonists.

Scientific Research Applications

(3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol has various potential applications in scientific research. One of the main applications of this compound is in the study of dopamine D2 receptors. As a dopamine D2 receptor antagonist, (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol can be used to investigate the role of dopamine D2 receptors in various physiological and pathological processes. This compound has been used in various studies to investigate the effects of dopamine D2 receptor antagonism on behavior, cognition, and other physiological processes.

Mechanism of Action

The mechanism of action of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol involves the blockade of dopamine D2 receptors. This compound binds to the dopamine D2 receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in various physiological processes. The blockade of dopamine D2 receptors by (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol are mainly related to its effects on dopamine D2 receptors. The blockade of dopamine D2 receptors by this compound can lead to various physiological and behavioral effects, including alterations in locomotor activity, feeding behavior, and cognitive function. This compound has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia and addiction.

Advantages and Limitations for Lab Experiments

The advantages of using (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol in lab experiments include its high potency and selectivity for dopamine D2 receptors. This compound has been shown to have a high affinity for dopamine D2 receptors and a low affinity for other receptors, which makes it a useful tool for investigating the role of dopamine D2 receptors in various physiological and pathological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to synthesize and handle this compound.

Future Directions

There are various future directions for the use of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol in scientific research. One potential future direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and glutamate systems. Another potential future direction is the development of new compounds based on the structure of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol with improved potency and selectivity for dopamine D2 receptors. Finally, the potential therapeutic applications of this compound in the treatment of various psychiatric disorders warrant further investigation.

Synthesis Methods

The synthesis of (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol involves a multi-step process. The first step involves the synthesis of 3-(3-fluorophenyl)propanoic acid, which is then reacted with cyclobutanone to form the corresponding cyclobutyl ketone. The cyclobutyl ketone is then reacted with (R)-4-methyl-3-pyrrolidinone to form the final product (3R*,4R*)-3-cyclobutyl-1-[3-(3-fluorophenyl)propanoyl]-4-methyl-3-pyrrolidinol. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the final product have been optimized through various modifications of the synthesis method.

properties

IUPAC Name

1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-(3-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2/c1-13-11-20(12-18(13,22)15-5-3-6-15)17(21)9-8-14-4-2-7-16(19)10-14/h2,4,7,10,13,15,22H,3,5-6,8-9,11-12H2,1H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQUKTNQGQTUKU-ACJLOTCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.